
(6-Methyl-1,3-dioxaindan-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methyl-1,3-dioxaindan-5-yl)boronic acid is a boronic acid derivative that has been widely used in various scientific research studies. This compound is a versatile reagent that has been used in various organic synthesis reactions, and it has also been shown to exhibit interesting biological properties.
Aplicaciones Científicas De Investigación
(6-Methyl-1,3-dioxaindan-5-yl)boronic acid has been used in various scientific research studies due to its unique properties. One of the most common applications of this compound is in organic synthesis reactions. It has been used as a reagent in various reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and Heck reaction.
In addition to its use in organic synthesis, (6-Methyl-1,3-dioxaindan-5-yl)boronic acid has also been shown to exhibit interesting biological properties. It has been used in various studies to investigate its potential as an anti-cancer agent, and it has also been shown to exhibit anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of (6-Methyl-1,3-dioxaindan-5-yl)boronic acid is not well understood. However, it is believed to exert its biological effects through the inhibition of various enzymes such as proteasomes and kinases.
Biochemical and Physiological Effects:
(6-Methyl-1,3-dioxaindan-5-yl)boronic acid has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (6-Methyl-1,3-dioxaindan-5-yl)boronic acid is its versatility. It can be used in various organic synthesis reactions, and it has also been shown to exhibit interesting biological properties. However, one of the limitations of this compound is its relatively high cost, which may limit its use in some research studies.
Direcciones Futuras
There are many future directions for the research of (6-Methyl-1,3-dioxaindan-5-yl)boronic acid. One potential direction is to investigate its potential as an anti-cancer agent. It has been shown to inhibit the proliferation of cancer cells, and further research may lead to the development of novel cancer therapies. Another potential direction is to investigate its potential as an anti-inflammatory agent. It has been shown to exhibit anti-inflammatory properties, and further research may lead to the development of novel anti-inflammatory drugs.
Conclusion:
In conclusion, (6-Methyl-1,3-dioxaindan-5-yl)boronic acid is a versatile reagent that has been used in various organic synthesis reactions and has also been shown to exhibit interesting biological properties. Its mechanism of action is not well understood, but it is believed to exert its biological effects through the inhibition of various enzymes. Further research is needed to fully understand the potential of this compound as an anti-cancer and anti-inflammatory agent.
Métodos De Síntesis
The synthesis of (6-Methyl-1,3-dioxaindan-5-yl)boronic acid can be achieved through various methods. One of the most common methods involves the reaction of 2,4-pentanedione with boronic acid in the presence of a palladium catalyst. This reaction leads to the formation of the desired product, which can be purified through various techniques such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
(6-methyl-1,3-benzodioxol-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-5-2-7-8(13-4-12-7)3-6(5)9(10)11/h2-3,10-11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWLSJRSUCZPOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1C)OCO2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methyl-1,3-dioxaindan-5-yl)boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)sulfanyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7638204.png)
![2-methyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7638209.png)
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(2-methoxyphenyl)propanoate](/img/structure/B7638215.png)
![N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7638218.png)
![N-[6-(1H-benzimidazol-1-yl)pyridin-3-yl]acetamide](/img/structure/B7638221.png)
![3-(1H-indol-3-yl)-2-[4-nitro-3-(trifluoromethyl)anilino]propan-1-ol](/img/structure/B7638226.png)

![ethyl 6-[[[2-(2,6-dimethylanilino)-2-oxoethyl]-methylamino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7638237.png)
![1-[(2-Thiophen-3-yl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B7638239.png)
![(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl (2S)-2-(4-chlorophenoxy)propanoate](/img/structure/B7638243.png)
![2-methyl-5-methylsulfonyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B7638274.png)


![N-[2-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B7638293.png)